molecular formula C7H7NO3 B15210000 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

Cat. No.: B15210000
M. Wt: 153.14 g/mol
InChI Key: PKVNNGSALDGTAG-UHFFFAOYSA-N
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Description

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is a heterocyclic organic compound featuring a pyrrole ring with a formyl group at the 2-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid typically involves the condensation of pyrrole derivatives with aldehydes under controlled conditions. One common method includes the reaction of 2-formylpyrrole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-(2-Carboxy-1H-pyrrol-3-yl)acetic acid.

    Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-3-yl)acetic acid.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid exerts its effects is primarily through its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

  • 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Comparison: Compared to its analogs, 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and reactivity.

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(2-formyl-1H-pyrrol-3-yl)acetic acid

InChI

InChI=1S/C7H7NO3/c9-4-6-5(1-2-8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11)

InChI Key

PKVNNGSALDGTAG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1CC(=O)O)C=O

Origin of Product

United States

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